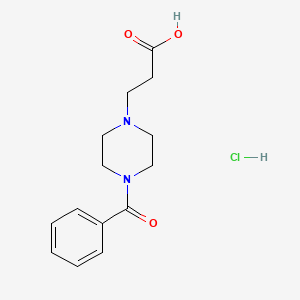

3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride

Description

The target compound features a benzoyl group (aromatic ketone) attached to the piperazine ring, distinguishing it from analogs with phenyl, benzyl, or methyl substituents. Its hydrochloride salt form likely enhances aqueous solubility, a common trait in bioactive molecules for improved pharmacokinetics.

Properties

IUPAC Name |

3-(4-benzoylpiperazin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c17-13(18)6-7-15-8-10-16(11-9-15)14(19)12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNKEWMTBHRACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-benzoylpiperazine with a suitable propanoic acid derivative. One common method includes the use of 3-chloropropanoic acid, which reacts with 4-benzoylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The benzoyl group and piperazine ring play a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key differences in substituents, molecular weight (MW), and counterions among related compounds:

*Estimated based on molecular formula.

Key Observations :

- Substituent Effects: Benzoyl vs. Benzyl/Phenyl: A benzoyl group (C₆H₅CO-) introduces a polar ketone, increasing hydrophilicity compared to benzyl (CH₂C₆H₅) or phenyl (C₆H₅). This may enhance solubility but reduce membrane permeability.

- Counterion Impact: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in water than monohydrochlorides but may have different crystallization behaviors.

Biological Activity

3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoylpiperazine moiety attached to a propanoic acid structure, which contributes to its pharmacological profile. The molecular formula is C16H20N2O2·HCl, with a molecular weight of 304.81 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It acts as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in treating psychiatric disorders.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer effects. For instance, the benzoylpiperidine fragment has been linked to antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. Table 1 summarizes the IC50 values for related compounds:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzoylpiperidine derivative | MDA-MB-231 | 19.9 |

| Benzoylpiperidine derivative | OVCAR-3 | 75.3 |

| This compound | Various | TBD |

These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its efficacy.

Neuropharmacological Effects

The compound's structure suggests it may influence central nervous system activity. Studies on related piperazine derivatives show promise in treating anxiety and depression by modulating serotonin receptors. This aligns with findings that indicate significant interactions with serotonin receptor subtypes, potentially leading to anxiolytic effects.

Case Studies

- Antidepressant Activity : A study evaluated the effects of benzoylpiperazine derivatives on behavioral models of depression in rats. Administration resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects.

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited cell proliferation in human cancer cell lines by inducing apoptosis through mitochondrial pathways.

Research Findings

Recent literature highlights the versatility of benzoylpiperazine derivatives in drug design. For instance, modifications to the benzoyl group have yielded compounds with enhanced potency against specific targets such as monoacylglycerol lipase (MAGL), relevant for pain management and inflammation control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.